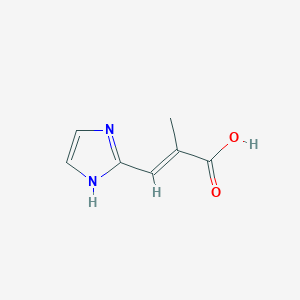
3-(1H-Imidazol-2-yl)-2-methylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Imidazol-2-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(1H-Imidazol-2-yl)-2-methylacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bonds in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated acrylic acid derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
3-(1H-Imidazol-2-yl)-2-methylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.
作用機序
The mechanism of action of 3-(1H-Imidazol-2-yl)-2-methylacrylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Histamine: A biogenic amine derived from histidine.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Uniqueness
3-(1H-Imidazol-2-yl)-2-methylacrylic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and interact with various biological targets .
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)4-6-8-2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-4+ |
InChIキー |
YYEDPLQGULRCGV-SNAWJCMRSA-N |
異性体SMILES |
C/C(=C\C1=NC=CN1)/C(=O)O |
正規SMILES |
CC(=CC1=NC=CN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)

![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)
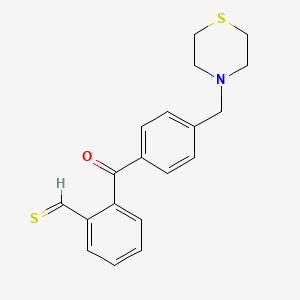
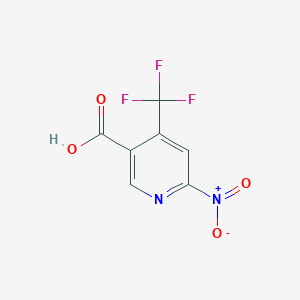
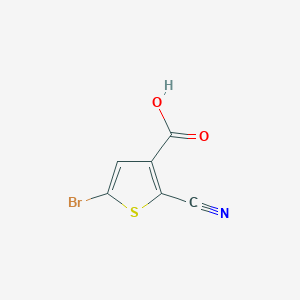
![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
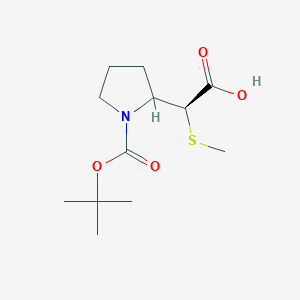
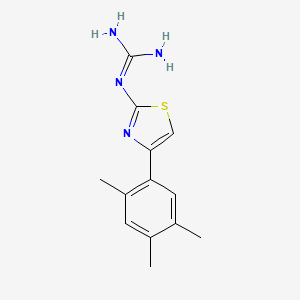
![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
